molecular formula C8H16N2O3 B022953 (2S)-2-amino-6-(ethylamino)-6-oxohexanoic acid CAS No. 108589-72-6

(2S)-2-amino-6-(ethylamino)-6-oxohexanoic acid

Cat. No. B022953
M. Wt: 188.22 g/mol
InChI Key: ZMXHNPBUQVXPDM-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-amino-6-(ethylamino)-6-oxohexanoic acid, commonly known as L-homoserine lactone (HSL), is a small signaling molecule that plays a significant role in bacterial communication. HSL is synthesized by a wide range of Gram-negative bacteria, and it regulates the expression of numerous genes involved in bacterial virulence, biofilm formation, and antibiotic resistance.

Mechanism Of Action

(2S)-2-amino-6-(ethylamino)-6-oxohexanoic acid functions as a quorum sensing molecule, meaning that it regulates gene expression in response to bacterial density. When (2S)-2-amino-6-(ethylamino)-6-oxohexanoic acid concentrations reach a critical threshold, it binds to a transcriptional regulator protein, activating the expression of target genes.

Biochemical And Physiological Effects

(2S)-2-amino-6-(ethylamino)-6-oxohexanoic acid has been shown to regulate a wide range of bacterial behaviors, including biofilm formation, antibiotic resistance, and virulence factor expression. Additionally, (2S)-2-amino-6-(ethylamino)-6-oxohexanoic acid has been shown to play a role in interspecies communication, allowing for complex interactions between different bacterial species.

Advantages And Limitations For Lab Experiments

The use of (2S)-2-amino-6-(ethylamino)-6-oxohexanoic acid as a research tool has numerous advantages, including its ability to regulate gene expression in a precise and reversible manner. However, the use of (2S)-2-amino-6-(ethylamino)-6-oxohexanoic acid in lab experiments can be limited by its potential for non-specific effects and its dependence on bacterial density.

Future Directions

Future research on (2S)-2-amino-6-(ethylamino)-6-oxohexanoic acid is likely to focus on the development of new strategies for disrupting (2S)-2-amino-6-(ethylamino)-6-oxohexanoic acid signaling in bacterial infections, as well as the identification of new (2S)-2-amino-6-(ethylamino)-6-oxohexanoic acid-regulated genes and pathways. Additionally, there is growing interest in the potential use of (2S)-2-amino-6-(ethylamino)-6-oxohexanoic acid as a therapeutic agent for a range of bacterial infections.

Synthesis Methods

The synthesis of (2S)-2-amino-6-(ethylamino)-6-oxohexanoic acid involves the condensation of L-homoserine and an acyl-CoA substrate by the enzyme LuxI. The resulting (2S)-2-amino-6-(ethylamino)-6-oxohexanoic acid molecule is then released into the extracellular environment, where it can interact with other bacteria.

Scientific Research Applications

(2S)-2-amino-6-(ethylamino)-6-oxohexanoic acid has been extensively studied for its role in bacterial communication and its potential as a therapeutic target for bacterial infections. Researchers have identified numerous (2S)-2-amino-6-(ethylamino)-6-oxohexanoic acid-regulated genes involved in bacterial pathogenesis and have developed strategies to disrupt (2S)-2-amino-6-(ethylamino)-6-oxohexanoic acid signaling in order to inhibit bacterial virulence.

properties

CAS RN

108589-72-6

Product Name

(2S)-2-amino-6-(ethylamino)-6-oxohexanoic acid

Molecular Formula

C8H16N2O3

Molecular Weight

188.22 g/mol

IUPAC Name

(2S)-2-amino-6-(ethylamino)-6-oxohexanoic acid

InChI

InChI=1S/C8H16N2O3/c1-2-10-7(11)5-3-4-6(9)8(12)13/h6H,2-5,9H2,1H3,(H,10,11)(H,12,13)/t6-/m0/s1

InChI Key

ZMXHNPBUQVXPDM-LURJTMIESA-N

Isomeric SMILES

CCNC(=O)CCC[C@@H](C(=O)O)N

SMILES

CCNC(=O)CCCC(C(=O)O)N

Canonical SMILES

CCNC(=O)CCCC(C(=O)O)N

synonyms

2-amino-5-(N-ethylcarboxyamido)pentanoic acid
AEPA

Origin of Product

United States

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